molecular formula C6H12ClNO2 B3123415 1-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 30727-22-1

1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3123415
CAS No.: 30727-22-1
M. Wt: 165.62 g/mol
InChI Key: ZHNOJJGMMVVUGM-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 30727-22-1) is a chiral bicyclic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It consists of a five-membered pyrrolidine ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. This structural configuration confers unique physicochemical properties, including high solubility in polar solvents like water and ethanol due to hydrogen bonding from the carboxylic acid and ionic interactions from the hydrochloride moiety .

The compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its stereochemical rigidity and functional group versatility enable precise control over reaction pathways, making it valuable for constructing complex molecules such as protease inhibitors, receptor agonists, and chiral catalysts .

Properties

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNOJJGMMVVUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-22-1
Record name Proline, 1-methyl-, hydrochloride, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(R)-1-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Structure : Enantiomer of the parent compound, differing in stereochemistry at the 2-position.
  • Molecular Formula: C₆H₁₂ClNO₂ (identical to the parent compound).
  • Applications : Used in asymmetric synthesis for producing enantiopure drugs, such as antiviral agents and kinase inhibitors. The (R)-enantiomer exhibits distinct binding affinities in chiral environments compared to the (S)-form .

1-Methylpiperidine-2-carboxylic Acid Hydrochloride

  • Structure : Six-membered piperidine ring instead of pyrrolidine.
  • Molecular Formula: C₇H₁₄ClNO₂.
  • Key Differences :
    • Increased ring size reduces ring strain, enhancing conformational flexibility.
    • Lower solubility in water compared to the pyrrolidine analogue due to reduced polarity .
  • Applications : Preferential in synthesizing bulkier ligands for metalloenzyme inhibition .

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Structure : Pyrrolidine ring substituted with a pyrimidinyl group at the 1-position.
  • Molecular Formula : C₉H₁₂ClN₃O₂.
  • Key Differences :
    • The pyrimidinyl group introduces aromaticity and π-π stacking capabilities.
    • Enhanced biological activity in targeting viral proteases (e.g., SARS-CoV-2 3CLpro) due to heterocyclic interactions .

Physicochemical Properties

Compound Solubility (Water) Melting Point (°C) logP (Predicted)
1-Methylpyrrolidine-2-carboxylic acid HCl High 245 (decomposes) -1.2
1-Methylpiperidine-2-carboxylic acid HCl Moderate 220–225 -0.8
(R)-1-Methylpyrrolidine-2-carboxylic acid HCl High 245 -1.2
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid HCl Low >230 0.3

Notes:

  • The hydrochloride salt of the parent compound exhibits superior aqueous solubility compared to non-ionic derivatives (e.g., methyl esters) .
  • The pyrimidinyl derivative’s lower solubility stems from hydrophobic aromatic interactions .

Key Observations :

  • The parent compound’s synthesis achieves high yields (>80%) via straightforward alkylation, whereas piperidine analogues require multistep cyclization .
  • Derivatives with aromatic substituents (e.g., pyrimidinyl) often necessitate coupling reactions, reducing overall efficiency .

Biological Activity

1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as N-methylproline, is a bicyclic organic compound with significant biological activity. This compound is characterized by its pyrrolidine ring and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Solubility : Highly soluble in water

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This is particularly relevant in metabolic pathways where it may modulate the activity of enzymes associated with amino acid metabolism and neurotransmitter synthesis.
  • Receptor Binding : It may interact with cell surface receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses, potentially impacting processes such as neurotransmission and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could contribute to improved cognitive function and reduced neuroinflammation .
  • Anti-obesity Potential : The compound has been investigated for its potential to inhibit ATP citrate lyase, an enzyme involved in fatty acid synthesis. By inhibiting this enzyme, it may promote fat oxidation and weight loss, highlighting its utility in obesity management .
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of the compound on neuronal cell lines.
    • Findings : The compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions, indicating its potential as a neuroprotective agent.
  • Weight Management Study :
    • Objective : To assess the impact of the compound on weight loss in obese animal models.
    • Findings : Animals treated with the compound showed a marked reduction in body weight and fat mass compared to controls, supporting its role in weight management strategies.
  • Antimicrobial Efficacy Study :
    • Objective : To test the antimicrobial activity against common bacterial strains.
    • Findings : The compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis of Biological Activity

CompoundMechanism of ActionNotable Biological Activity
1-Methylpyrrolidine-2-carboxylic AcidEnzyme inhibition, receptor bindingNeuroprotective, anti-obesity, antimicrobial
Other Pyrrolidine DerivativesVaries by structureVaries widely; some exhibit similar effects

Q & A

Basic: What are the standard synthetic routes for 1-methylpyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves esterification of pyrrolidine-2-carboxylic acid derivatives followed by hydrochloric acid (HCl) salt formation. For example:

  • Step 1: React pyrrolidine-2-carboxylic acid with methanol or ethanol under acidic conditions (e.g., HCl or H₂SO₄) to form the ester intermediate .
  • Step 2: Neutralize the reaction mixture and isolate the ester.
  • Step 3: Treat the ester with HCl in a solvent like diethyl ether or ethanol to precipitate the hydrochloride salt .
    Key parameters include reflux duration (often 6–12 hours) and stoichiometric control of HCl to avoid side reactions. Purity is verified via thin-layer chromatography (TLC) or HPLC .

Basic: How is the compound purified post-synthesis?

Methodological Answer:
Recrystallization is the primary purification method:

  • Solvent System: Use ethanol/water mixtures (e.g., 70:30 v/v) to dissolve the crude product at elevated temperatures, followed by slow cooling to induce crystallization .
  • Activated Charcoal: Add a small amount to adsorb colored impurities during recrystallization.
  • Monitoring: Track purity using HPLC with a C18 column and UV detection at 207–220 nm, as validated for analogous pyrrolidine derivatives .

Basic: What analytical techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the methyl group at position 1 and the carboxylic acid moiety. For example, the methyl proton signal appears at δ ~2.8–3.2 ppm .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 165.62 (M+H+^+) .
  • X-ray Crystallography: Resolves stereochemistry in chiral variants (e.g., (S)- or (R)-enantiomers) .

Advanced: How does pH influence the stability and reactivity of this compound?

Methodological Answer:

  • Acidic Conditions (pH < 3): The protonated amine stabilizes the structure, reducing degradation. HCl in aqueous solutions maintains salt integrity .
  • Basic Conditions (pH > 8): Risk of free amine formation via deprotonation, leading to decomposition or side reactions (e.g., ester hydrolysis). Monitor using pH-stat titration .
  • Buffer Selection: Use citrate (pH 3–6) or phosphate (pH 6–8) buffers for stability studies, avoiding Tris-based buffers that may interact with the amine group .

Advanced: What role does this compound play in chiral drug discovery?

Methodological Answer:

  • Chiral Building Block: The (S)-enantiomer is used to synthesize β-proline analogs, which modulate peptide conformation and bioactivity. Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves enantiomeric excess >95% .
  • Enzyme Inhibition: Derivatives interact with proline-specific enzymes (e.g., prolyl hydroxylases) via hydrogen bonding with the carboxylic acid group. Docking studies (e.g., AutoDock Vina) guide structure-activity relationship (SAR) optimization .

Advanced: How to address contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Data Normalization: Standardize assays (e.g., IC50_{50} values) using positive controls (e.g., captopril for ACE inhibition) to mitigate variability .
  • Structural Analog Comparison: Compare halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) to identify substituent effects on receptor binding .
  • Meta-Analysis: Use tools like RevMan to reconcile discrepancies in antimicrobial activity reports, accounting for differences in bacterial strains and MIC protocols .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Replace traditional acid catalysts with immobilized variants (e.g., Amberlyst-15) to enhance recyclability and reduce waste .
  • Flow Chemistry: Continuous-flow reactors minimize side reactions (e.g., racemization) by precise control of residence time and temperature .
  • Green Solvents: Substitute ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield esterification .

Advanced: How to study interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics with receptors (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Molecular Dynamics Simulations: Use GROMACS to model conformational changes in target proteins upon binding .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • References prioritize peer-reviewed journals and regulatory documents (e.g., ECHA, MHRA) .
  • Advanced FAQs integrate interdisciplinary methodologies (e.g., computational modeling, flow chemistry) to reflect research depth.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
1-Methylpyrrolidine-2-carboxylic acid hydrochloride

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